(1-Phenyl-propylamino)-acetic acid
Overview
Description
(1-Phenyl-propylamino)-acetic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Prejunctional Dopamine Receptor Agonist
A compound related to (1-Phenyl-propylamino)-acetic acid, specifically 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone (SK&F 101468), has been identified as a potent and selective prejunctional dopamine receptor agonist. This compound shows potential in inhibiting the constrictor response to electrical stimulation in vascular studies, without stimulating or blocking dopamine-sensitive adenylate cyclase or producing central nervous system stimulation in rats (Gallagher et al., 1985).
2. Spectrophotometric Determination in Pharmaceuticals
The spectrophotometric method has been developed for determining compounds similar to this compound in pharmaceuticals. This method is based on the reaction of the compound with specific chemicals, followed by spectrophotometric detection. Such methods are crucial for quality control in pharmaceutical manufacturing (Bazel et al., 2009).
3. Illicit Synthesis Analysis
Research has examined the illicit synthesis of phenyl-2-propanone from phenylacetic acid, which is structurally related to this compound. This research is significant in forensic science for identifying and differentiating methods used in the clandestine synthesis of controlled substances (Allen et al., 1992).
4. Catalysis and Chemical Reactions
Studies on group 10 metal complexes, involving compounds similar to this compound, have explored their role in catalyzing chemical reactions like protodecarboxylation. Such research provides insights into reaction mechanisms and catalysis in organic chemistry (Woolley et al., 2014).
5. Pest Management
In pest management, the interaction of acetic acid and phenylacetaldehyde (structurally related to this compound) has been studied as attractants for trapping pest species of moths. Such research aids in developing more effective and environmentally friendly pest control methods (Landolt et al., 2013).
Properties
IUPAC Name |
2-(1-phenylpropylamino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-10(12-8-11(13)14)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTWJCUPANHZNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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